

The Methyl-lathodoratin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl-lathodoratin

Cat. No.: B15191593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-lathodoratin, a substituted isoflavonoid, belongs to a class of plant secondary metabolites with diverse and promising biological activities. Isoflavonoids are well-documented for their roles in plant defense and their potential as pharmaceuticals, nutraceuticals, and cosmetic ingredients. Understanding the biosynthetic pathway of **methyl-lathodoratin** is crucial for its targeted production through metabolic engineering in plants or microbial systems, and for the synthesis of novel derivatives with enhanced therapeutic properties. This technical guide provides an in-depth overview of the core biosynthetic pathway, drawing upon the established principles of isoflavonoid metabolism to elucidate the probable enzymatic steps leading to **methyl-lathodoratin**.

Core Biosynthetic Pathway

The biosynthesis of **methyl-lathodoratin** is not explicitly detailed in a single body of work but can be confidently inferred from the well-characterized general isoflavonoid pathway. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a core isoflavone scaffold, which is subsequently modified by hydroxylation and methylation to yield **methyl-lathodoratin**.

General Phenylpropanoid Pathway

The initial steps are shared with the biosynthesis of numerous phenolic compounds in plants.

- L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine ammonia-lyase (PAL).
- trans-Cinnamic acid is hydroxylated to p-Coumaric acid by Cinnamate 4-hydroxylase (C4H).
- p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL).

Flavonoid and Isoflavonoid Backbone Synthesis

The pathway then enters the flavonoid biosynthesis route, leading to the formation of the isoflavone core.

- Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.
- Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.
- The crucial branching point from the general flavonoid pathway is catalyzed by Isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS mediates a 2,3-aryl migration of the B-ring of (2S)-naringenin to form 2,7,4'-trihydroxyisoflavanone.
- Finally, Isoflavone dehydratase (HID) eliminates a water molecule from the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone, daidzein (4',7-dihydroxyisoflavone).

Proposed Pathway to Methyl-lathodoratin

The subsequent steps leading to **methyl-lathodoratin** involve specific hydroxylation and methylation events on the daidzein backbone. While not definitively characterized for this specific molecule, the following pathway is proposed based on the known structures of related isoflavonoids and the enzymatic capabilities of plants known to produce such compounds, like those of the Lathyrus genus.

- 6-Hydroxylation: The daidzein molecule is likely hydroxylated at the 6-position of the A-ring by a flavonoid 6-hydroxylase (F6H), another cytochrome P450 enzyme. This reaction would produce 6,7,4'-trihydroxyisoflavone.

- O-Methylation to form Lathodoratin: An O-methyltransferase (OMT), likely an isoflavone O-methyltransferase (IOMT), then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group, yielding lathodoratin (6-methoxy-7,4'-dihydroxyisoflavone).
- Final O-Methylation to form **Methyl-lathodoratin**: A second methylation event, catalyzed by another specific OMT, is proposed to occur at one of the remaining hydroxyl groups (either the 7- or 4'-position) to produce **methyl-lathodoratin**. The exact position of this final methylation would define the final structure of **methyl-lathodoratin**.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymes directly involved in the later stages of **methyl-lathodoratin** biosynthesis. However, data from homologous enzymes in related isoflavonoid pathways can provide valuable insights for researchers. The following table summarizes representative kinetic data for key enzyme classes in isoflavonoid biosynthesis.

Enzyme Class	Substrate	Km (μM)	Vmax (units/mg)	Source Organism
Phenylalanine ammonia-lyase (PAL)	L-Phenylalanine	25 - 300	0.1 - 10	Various
Cinnamate 4-hydroxylase (C4H)	trans-Cinnamic acid	5 - 50	0.05 - 2	Various
4-Coumarate:CoA ligase (4CL)	p-Coumaric acid	10 - 200	1 - 50	Various
Chalcone synthase (CHS)	p-Coumaroyl-CoA	0.5 - 5	1 - 20	Various
Chalcone isomerase (CHI)	Naringenin chalcone	1 - 20	10 - 500	Various
Isoflavone synthase (IFS)	(2S)-Naringenin	5 - 30	0.01 - 0.5	Glycine max
Isoflavone O-methyltransferase (IOMT)	Daidzein	10 - 100	0.1 - 5	Medicago sativa

Note: The values presented are approximate ranges and can vary significantly depending on the specific enzyme isoform, assay conditions, and source organism.

Experimental Protocols

Heterologous Expression and Purification of Isoflavone O-Methyltransferase (IOMT)

This protocol describes a general method for the production and purification of a recombinant IOMT, a key enzyme in the proposed **methyl-lathodoratin** pathway.

a. Gene Cloning and Expression Vector Construction:

- The coding sequence of the putative IOMT is amplified from cDNA of the source organism (e.g., *Lathyrus sativus*) using PCR with gene-specific primers.
- The amplified DNA fragment is cloned into a suitable expression vector, such as pET-28a(+) for N-terminal His-tagging, allowing for affinity purification.
- The construct is verified by DNA sequencing.

b. Protein Expression:

- The expression vector is transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Protein Purification:

- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged IOMT is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- The recombinant IOMT is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- If necessary, the buffer can be exchanged by dialysis or using a desalting column into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Enzyme Assay for Isoflavone O-Methyltransferase (IOMT)

This assay is designed to determine the activity of the purified IOMT with a potential substrate.

a. Reaction Mixture:

A typical reaction mixture (e.g., 100 μ L) contains:

- 50 mM Tris-HCl buffer (pH 7.5)
- 100 μ M of the isoflavone substrate (e.g., 6,7,4'-trihydroxyisoflavone)
- 200 μ M S-adenosyl-L-methionine (SAM) as the methyl donor
- 1-5 μ g of the purified IOMT enzyme

b. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
- The reaction is stopped by the addition of an equal volume of methanol or by acidification with HCl.

c. Product Analysis:

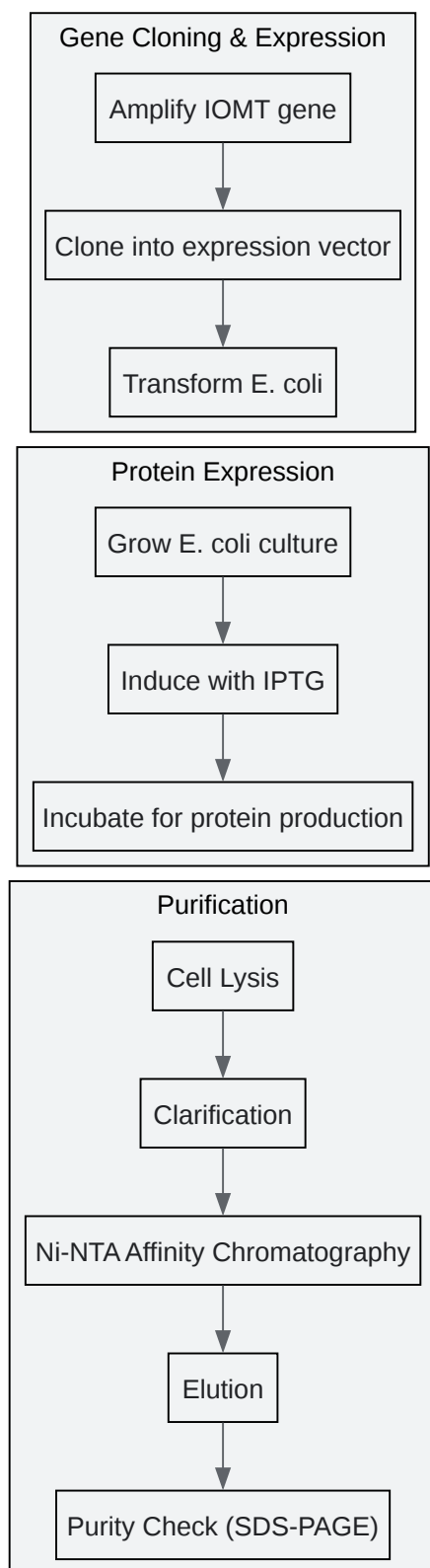
- The reaction mixture is centrifuged to pellet any precipitated protein.
- The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
- The products are detected by UV absorbance at a wavelength appropriate for isoflavonoids (e.g., 260 nm).
- The identity of the methylated product can be confirmed by comparison with an authentic standard (if available) or by mass spectrometry (LC-MS).

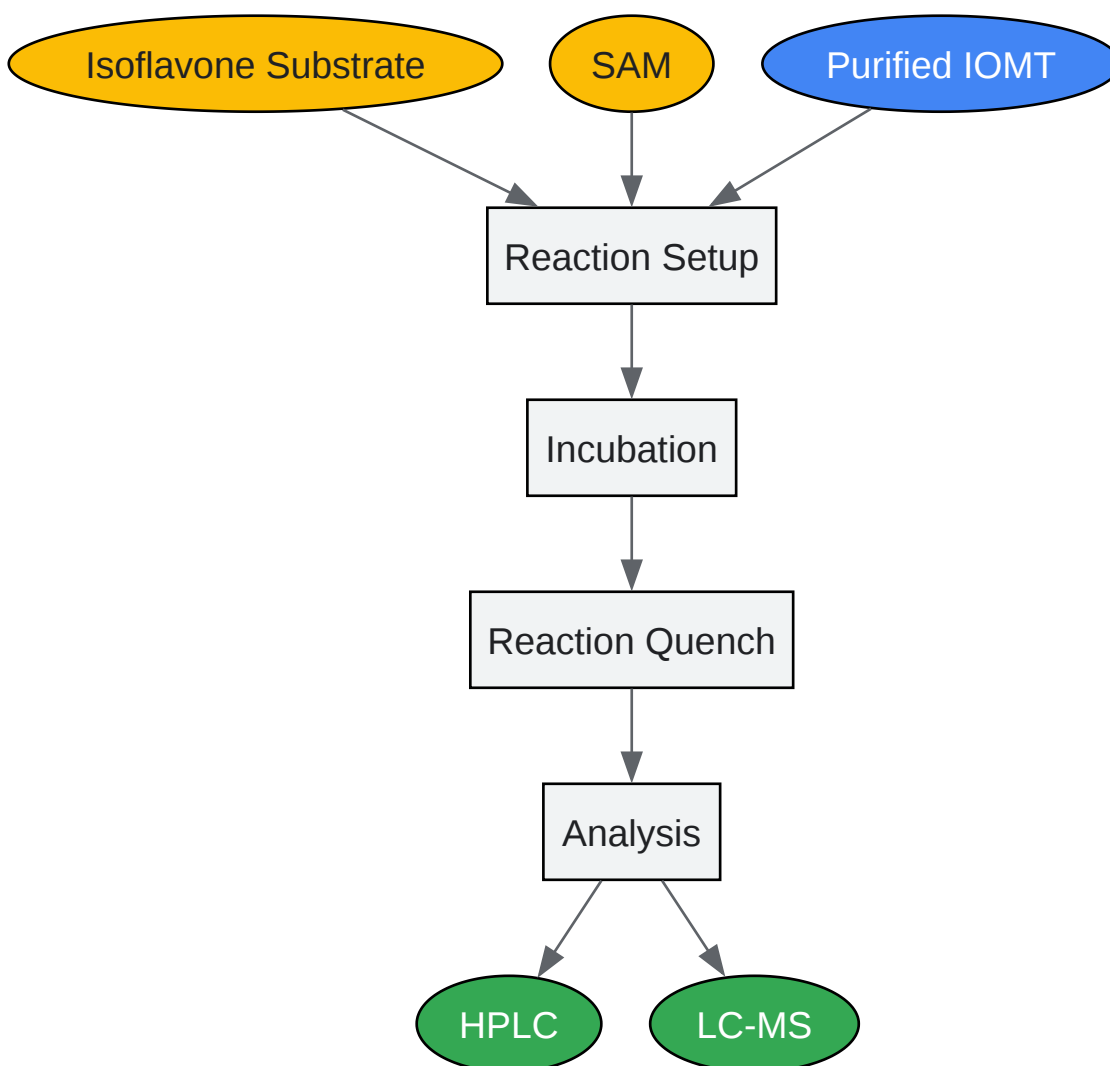
d. Calculation of Enzyme Activity:

The amount of product formed is quantified by comparing the peak area to a standard curve of the product. Enzyme activity is typically expressed as μmol of product formed per minute per mg of protein (U/mg).

Visualizations







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Methyl-lathodoratin Biosynthesis Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15191593#methyl-lathodoratin-biosynthesis-pathway\]](https://www.benchchem.com/product/b15191593#methyl-lathodoratin-biosynthesis-pathway)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com